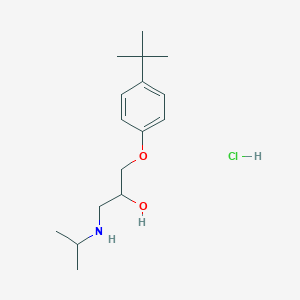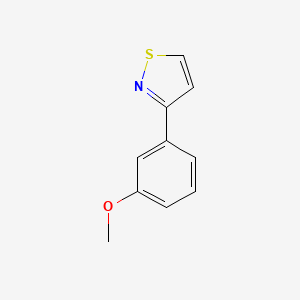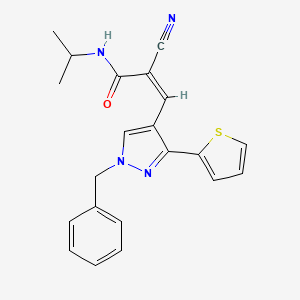
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanohydrazide is a chemical compound with the empirical formula C8H9Cl2F3N2S . It is a solid substance . The compound is part of a group of chemicals known as trifluoromethylpyridines (TFMP), which are used in various industries, including agrochemical and pharmaceutical .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, involves several steps. For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and a trifluoromethyl group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solid form and its empirical formula of C8H9Cl2F3N2S . Further properties such as melting point, boiling point, and solubility would require additional analysis.Scientific Research Applications
Synthesis and Chemical Intermediates
One of the primary applications of 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanohydrazide is in the synthesis of complex chemical structures. It serves as an intermediate in the creation of various compounds, including those with potential antibacterial and anticancer properties. For instance, the compound has been utilized in the synthesis of novel 2-chloro-3-hetarylquinolines, demonstrating promising antibacterial activity against specific strains such as S. aureus, and showcasing a broad range of anticancer activity (Bondock & Gieman, 2015).
Catalysis and Organic Synthesis
In the realm of organic synthesis, this compound has shown utility in palladium-catalyzed processes, specifically in the monoarylation of hydrazides. This catalytic activity facilitates the synthesis of triazolopyridines, a class of compounds known for their varied biological activities, through a chemoselective addition process (Reichelt et al., 2010).
Material Science and Fluorination Techniques
The compound also finds application in material science, particularly in the development of novel materials through fluorination techniques. For example, microwave-assisted fluorination of certain precursors, where this compound could potentially serve as a starting material, has led to the synthesis of fluorinated pyrrole-imidazole alkaloids, highlighting the versatility of fluorination in organic synthesis (Troegel & Lindel, 2012).
Supramolecular Chemistry
The structural features of this compound contribute to its role in supramolecular chemistry. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component in the construction of complex molecular architectures. This aspect is crucial for developing novel materials with specific functions, including sensing, catalysis, and drug delivery systems (Khalid et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Future Directions
Trifluoromethylpyridines, including 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanohydrazide, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-4(8(17)16-14)7-6(10)2-5(3-15-7)9(11,12)13/h2-4H,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJEHASOCJYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)
![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)



![Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2706712.png)

![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2706716.png)
![N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2706717.png)

![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)


![8-butyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706728.png)
